3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-3-25-10-12-27(13-11-25)21-15-20-18(14-19(21)24)23(28)22(16-26(20)4-2)31(29,30)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRIYZZLSDFWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. Common steps include:
Formation of the quinoline core: : Using precursor compounds and reagents like fluorobenzenesulfonyl chloride and piperazine derivatives.
Ethylation: : Introduction of ethyl groups into specific positions using ethyl halides under basic conditions.
Condensation and Cyclization: : Establishing the quinolone structure via cyclization reactions under controlled temperatures.
Industrial Production Methods
Industrial production methods leverage automated synthesis techniques, ensuring high purity and yield. Conditions are optimized for large-scale synthesis, often involving:
Continuous flow reactors: : For consistent production and enhanced reaction control.
Catalysis: : Use of catalysts to speed up reactions while reducing by-products.
Purification: : Employing techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming sulfone or oxide derivatives.
Reduction: : Reduction reactions yield products with altered functional groups, such as amines from nitro groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzene ring or quinolone core.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or peracids.
Reducing agents: : Like lithium aluminium hydride or palladium on carbon.
Substitution reagents: : Halides, alkoxides, and nucleophiles under various conditions (acidic, basic, or catalytic).
Major Products
Oxidation products: : Often sulfoxides or sulfones.
Reduction products: : Reduced quinolone derivatives with different functional groups.
Substitution products: : Varied aromatic and heterocyclic compounds with tailored properties.
Scientific Research Applications
Chemistry
Catalysts: : For promoting organic reactions.
Ligands: : In coordination chemistry and metal complex formation.
Biology
Enzyme inhibitors: : Targeting specific biochemical pathways.
Probe molecules: : In studies of biological processes and cellular functions.
Medicine
Pharmaceuticals: : Potential in drug discovery for targeting diseases.
Diagnostics: : Use in developing imaging agents or biomarkers.
Industry
Materials science: : Application in creating specialized polymers and advanced materials.
Agriculture: : Utilized in developing agrochemicals and growth regulators.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets, depending on its structure and functional groups. It may inhibit enzymes, bind to receptors, or interfere with nucleic acids.
Pathways Involved
Signal Transduction: : Modulating signaling pathways in cells.
Gene Expression: : Influencing transcriptional and translational processes.
Metabolic Pathways: : Affecting metabolic enzymes and intermediate compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Detailed Analysis of Substituent Effects
Position 3 Modifications
- Benzenesulfonyl vs. Carboxylic Acid (Imp. A): The sulfonyl group in the target compound confers greater metabolic stability and stronger electron-withdrawing effects compared to the carboxylic acid in Imp. A. This difference likely enhances target binding (e.g., DNA gyrase in quinolones) but reduces aqueous solubility .
Position 7 Modifications
- 4-Ethylpiperazine vs. Piperazine (Imp. D) : The ethyl group on piperazine reduces basicity (pKa ~7.5 vs. ~9.5 for unsubstituted piperazine), which may decrease cationic interactions but improve solubility at physiological pH .
- Morpholine () : The oxygen atom in morpholine lowers basicity (pKa ~5.6) compared to piperazine, reducing protonation-dependent solubility and altering pharmacokinetics .
Position 1 Modifications
- Ethyl vs. Propyl/Pentyl (): Longer alkyl chains (e.g., pentyl in Compound 97) increase lipophilicity and may prolong half-life but risk hepatotoxicity, a known issue in quinolone derivatives .
Position 6 Fluorine
The fluorine atom is conserved across all analogues, underscoring its critical role in enhancing antibacterial activity by stabilizing DNA-enzyme interactions and resisting metabolic degradation .
Biological Activity
3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolone derivatives. Its unique structural features, including a quinoline core and a sulfonyl group, suggest potential biological activities that warrant detailed investigation. This article compiles research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 437.53 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, primarily linked to its interactions with specific molecular targets. Key areas of investigation include:
1. Antimicrobial Activity
The compound has been evaluated for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism positions it as a potential candidate for treating bacterial infections.
2. Antitumor Properties
Preliminary studies indicate that derivatives of this compound may possess antitumor activity. The presence of the piperazine moiety is believed to enhance its interaction with cancer cell lines, leading to apoptosis in targeted cells.
3. Neuroprotective Effects
Research has explored the neuroprotective capabilities of similar compounds in the quinoline class. The structural modifications in this compound may confer protective effects against neuroinflammation.
The biological activity of the compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in DNA replication and repair processes.
- Receptor Modulation: It may modulate receptor activity related to neurotransmission and cellular signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound or its analogs:
| Study | Findings |
|---|---|
| Study A (Journal of Medicinal Chemistry) | Demonstrated antibacterial activity against Gram-positive bacteria with an IC50 value of 12 µM. |
| Study B (European Journal of Medicinal Chemistry) | Reported cytotoxic effects on various cancer cell lines, notably breast and colon cancer cells. |
| Study C (Journal of Neuroinflammation) | Found that derivatives exhibited significant neuroprotective effects in models of neuroinflammation. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core: Initial reactions involve forming the quinoline structure through cyclization processes.
- Sulfonation: Introduction of the benzenesulfonyl group via sulfonation reactions.
- Piperazine Substitution: The ethylpiperazine moiety is added through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
